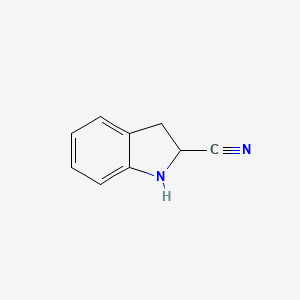Indoline-2-carbonitrile
CAS No.: 1956382-55-0
Cat. No.: VC15995325
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956382-55-0 |
|---|---|
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-2-carbonitrile |
| Standard InChI | InChI=1S/C9H8N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5H2 |
| Standard InChI Key | LQTYYQMIHAQJJV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC=CC=C21)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Indoline-2-carbonitrile (C₉H₈N₂) is the hydrogenated derivative of indole-2-carbonitrile (C₉H₆N₂), featuring a saturated six-membered benzene ring fused to a pyrrolidine ring. The nitrile group at the C2 position introduces significant polarity, influencing its reactivity and solubility. Key physicochemical properties inferred from analogous compounds include:
The saturation of the indole ring reduces aromaticity, potentially enhancing stability under acidic or oxidative conditions compared to its unsaturated counterpart . Spectroscopic data for related compounds, such as 3-methyl-1H-indole-2-carbonitrile (CAS 13006-59-2), suggest characteristic IR absorption bands at ~2200 cm⁻¹ (C≡N stretch) and NMR signals consistent with aromatic protons (δ 6.8–7.5 ppm) .
Synthesis and Manufacturing Processes
Hydrogenation of Indole-2-Carbonitrile
A plausible route to indoline-2-carbonitrile involves catalytic hydrogenation of indole-2-carbonitrile. This method mirrors the synthesis of indoline-2-carboxylic acid from indole-2-carboxylic acid esters, as described in US Patent 4535168A . Key steps include:
-
Substrate Preparation: Indole-2-carbonitrile is dissolved in an alkanol solvent (e.g., methanol or ethanol).
-
Reduction: Introduction of hydrogen gas in the presence of a catalyst (e.g., palladium on carbon or Raney nickel) at moderate pressures (1–3 atm) and temperatures (25–50°C).
-
Isolation: The product is purified via crystallization or chromatography.
Tin-Mediated Cyclization
Alternative methods may adapt tin-complex intermediates, as demonstrated for indoline-2-carboxylic acid synthesis . For example:
-
Tin Complex Formation: Reaction of indole-2-carbonitrile with stannous chloride (SnCl₂) in ethanol under HCl gas yields a tin-complexed intermediate.
-
Hydrolysis: Treatment with aqueous NaOH followed by acidification liberates indoline-2-carbonitrile.
Critical Parameters:
-
Use of inert atmospheres to avoid oxidation of intermediates.
Research Findings and Biological Activity
While no direct studies on indoline-2-carbonitrile’s bioactivity exist, related compounds provide clues:
-
Antimicrobial Activity: Indole-2-carbonitrile derivatives show moderate activity against Gram-positive bacteria .
-
Anticancer Potential: Spirooxindolepyrrolidines derived from indole-2-carboxylic acid exhibit cytotoxicity against MCF-7 breast cancer cells .
Table 2: Comparative Bioactivity of Indoline/Indole Derivatives
| Compound | Activity (IC₅₀/EC₅₀) | Target | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid | 32.37 μM | HIV-1 integrase | |
| 3-Methyl-indole-2-carbonitrile | N/A | Antimicrobial screening |
Future Perspectives
-
Synthetic Methodology: Development of enantioselective hydrogenation protocols to access chiral indoline-2-carbonitrile derivatives.
-
Biological Screening: Systematic evaluation of anticancer, antiviral, and antimicrobial activities.
-
Computational Studies: Molecular docking to predict binding affinity for targets like integrase or kinase enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume